molecular formula C8H8N2O2S2 B2600864 2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid CAS No. 923832-32-0

2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B2600864
CAS No.: 923832-32-0
M. Wt: 228.28
InChI Key: QABBWHGWPVGGTN-UHFFFAOYSA-N
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Description

2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound featuring a fused thieno-thiazole core substituted with a dimethylamino group at position 2 and a carboxylic acid at position 5. It is commercially available (CAS sc-340267) from Santa Cruz Biotechnology, priced at $288.00 for 250 mg . This compound is of interest in medicinal chemistry and materials science due to its unique structural features.

Properties

IUPAC Name

2-(dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S2/c1-10(2)8-9-6-4(14-8)3-5(13-6)7(11)12/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABBWHGWPVGGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which includes the cyclization of α-haloketones with thioamides . Another method is the Cook–Heilbron synthesis, which involves the reaction of α-haloketones with thiourea . These reactions typically require acidic or basic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. These reactions typically require specific solvents and temperature conditions to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups .

Scientific Research Applications

Anticancer Research

Recent studies have demonstrated the potential of thieno[2,3-d][1,3]thiazole derivatives in cancer treatment. The compound has been investigated for its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).

Case Study: Cytotoxicity Screening
A study synthesized various thieno[2,3-d][1,3]thiazole derivatives and evaluated their cytotoxicity. The results indicated that certain derivatives exhibited significant potency against the MCF-7 cell line with IC50 values as low as 14.5 µM, outperforming doxorubicin, a standard chemotherapy drug (IC50 = 40.0 µM) .

Table 1: Cytotoxicity of Thieno[2,3-d][1,3]thiazole Derivatives

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)PC-3 IC50 (µM)
10b19.4 ± 0.22-221.7 ± 30
10e14.5 ± 0.3057.01 ± 0.6125.23 ± 0.40
Doxorubicin40.0 ± 3.920.5 ± 2.16.8 ± 1.2

The structural modifications of the thieno[2,3-d][1,3]thiazole scaffold were crucial for enhancing anticancer activity and were further explored through molecular docking studies to predict interactions with key targets such as EGFR and PI3K .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism that can contribute to conditions like gout and hyperuricemia.

Case Study: Xanthine Oxidase Inhibition
A series of derivatives based on the thiazole structure were synthesized and tested for their ability to inhibit xanthine oxidase. The results showed that some compounds exhibited promising inhibitory activity with IC50 values ranging from 3.6 to 9.9 µM . These findings suggest that modifications to the thiazole ring can lead to effective xanthine oxidase inhibitors.

Table 2: Xanthine Oxidase Inhibitory Activity of Thiazole Derivatives

CompoundIC50 (µM)
Compound 5j3.6
Compound 5k8.1
Compound 5l9.9

Pharmacological Insights

In addition to the aforementioned applications, the compound's pharmacokinetic properties have been evaluated using in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies to predict its behavior in biological systems . These studies are essential for understanding the viability of the compound as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Structural Variations in Thieno-Thiazole Derivatives

The following table summarizes key structural and functional differences between 2-(dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid and related analogs:

Compound Name Molecular Formula Substituent at Position 2 Functional Group at Position 5 Molecular Weight (g/mol) Availability/Price
This compound C₈H₉N₃O₂S₂ Dimethylamino Carboxylic acid 243.31 $288/250 mg
2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid C₁₃H₁₀N₂O₂S₂ 2-Methylphenylamino Carboxylic acid 306.37 Discontinued
2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid C₆H₄N₂O₂S₂ Amino Carboxylic acid 200.24 Available (CAS 200.24)
2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid C₉H₁₃N₃O₂S₂ Diethylamino Carboxylic acid 271.36 Discontinued
Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate C₉H₁₀N₂O₂S₂ Amino, 6-methyl Ethyl ester 258.32 Available (CAS 837407-87-1)

Key Observations

Substituent Effects: Dimethylamino vs. Aryl vs. Alkyl Substituents: The 2-methylphenylamino analog (C₁₃H₁₀N₂O₂S₂) introduces steric bulk and aromaticity, which may reduce metabolic stability compared to alkylamino derivatives .

Functional Group Impact :

  • Carboxylic Acid vs. Ester : The carboxylic acid group enhances polarity, making the compound less membrane-permeable than its ethyl ester counterparts (e.g., CAS 837407-87-1) . Esters are often used as prodrugs to improve absorption.

Commercial Availability and Challenges

    Biological Activity

    2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid (CAS No. 923832-32-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

    • Molecular Formula : C8H8N2O2S2
    • Molecular Weight : 228.28 g/mol
    • CAS Number : 923832-32-0

    Synthesis

    The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. The key steps often include:

    • Formation of the thieno[2,3-d][1,3]thiazole core.
    • Introduction of the dimethylamino group via nucleophilic substitution.
    • Carboxylation to yield the final product.

    Antimicrobial Activity

    Research indicates that derivatives of thieno[2,3-d][1,3]thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications on the thiazole ring can enhance antibacterial activity against various pathogens:

    • Minimum Inhibitory Concentration (MIC) values were determined for several derivatives against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating promising results compared to standard antibiotics like ciprofloxacin and rifampicin .

    Anticancer Properties

    The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines:

    CompoundCell LineIC50 (µM)
    This compoundK562 (leukemia)20.0
    This compoundMCF-7 (breast cancer)21.6
    Dasatinib (reference)K562<1.0

    These findings suggest that while the compound exhibits activity against leukemia cells comparable to dasatinib, its efficacy varies across different cancer types .

    The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:

    • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
    • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to cell death.

    Case Studies and Research Findings

    A notable study explored the structure-activity relationship (SAR) of similar thiazole compounds and identified critical functional groups that enhance biological activity. The presence of electron-withdrawing groups significantly increased antimicrobial potency .

    Another research highlighted the compound's potential as a scaffold for developing new anticancer agents by modifying its structure to optimize efficacy against specific cancer types .

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid, and what key intermediates are involved?

    • Methodology : The synthesis of thieno[2,3-d]thiazole derivatives typically involves cyclization reactions. For example, thiazole intermediates can be prepared via refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and 3-formyl-1H-indole-2-carboxylic acid in acetic acid for 3–5 hours. This method yields crystalline precipitates that are purified via recrystallization (e.g., from DMF/acetic acid mixtures) . For the dimethylamino-substituted variant, modifications may include introducing dimethylamine precursors during intermediate functionalization. Additional routes involve oxidative cyclization using K₃Fe(CN)₆ and triethylamine to form thieno-thiazole cores .

    Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

    • Methodology : Analytical techniques such as ¹H/¹³C-NMR and GC-mass spectrometry are critical for structural validation. For example, thieno[3,2-b]thiophene derivatives were characterized using these methods to confirm regioisomeric purity and substituent positioning . High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry can assess purity, while elemental analysis verifies stoichiometry. Recrystallization in polar solvents (e.g., DMF/acetic acid) further enhances purity .

    Q. What stability considerations are critical for handling this compound in aqueous or acidic conditions?

    • Methodology : Stability studies should evaluate hydrolysis susceptibility of the thiazole ring and dimethylamino group. Accelerated degradation tests (e.g., exposure to 0.1 M HCl or NaOH at 25–60°C) followed by HPLC monitoring can identify degradation products. For instance, similar thiazole-carboxylic acids exhibit pH-dependent stability, with protonation of the dimethylamino group reducing reactivity in acidic media .

    Advanced Research Questions

    Q. What mechanistic insights exist for the cyclization steps in the synthesis of thieno[2,3-d]thiazole derivatives, and how can these be optimized?

    • Methodology : Cyclization mechanisms often involve radical intermediates or oxidative coupling . For example, K₃Fe(CN)₆-mediated reactions proceed via single-electron transfer, promoting ring closure. Optimization parameters include catalyst concentration (0.5–2.0 equiv), solvent polarity (acetic acid vs. DMF), and temperature (reflux at 80–120°C). Kinetic studies using in-situ IR or NMR can track intermediate formation and guide reaction time adjustments (e.g., 3–8 hours) .

    Q. How does the dimethylamino substituent influence the electronic properties and reactivity of the thieno[2,3-d]thiazole core in downstream functionalization?

    • Methodology : The dimethylamino group acts as an electron-donating substituent , increasing electron density at the thiazole sulfur and adjacent carbons. This enhances nucleophilic reactivity, enabling regioselective alkylation or arylation. Computational studies (e.g., DFT calculations) can map frontier molecular orbitals to predict sites for electrophilic attack. Comparative studies with unsubstituted analogs reveal altered reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura) .

    Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?

    • Methodology : Challenges include low solubility in aqueous buffers and matrix interference. Solutions include:

    • Sample preparation : Use DMSO or DMF as co-solvents to enhance solubility.
    • Chromatography : Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) improves peak symmetry.
    • Detection : LC-MS/MS in multiple reaction monitoring (MRM) mode enhances specificity in biological matrices (e.g., plasma). Calibration curves in simulated matrices validate accuracy .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.